

# Fedratinib spleen response rate comparison

## JAKARTA COMFORT

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### Compound Focus: Fedratinib

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## Fedratinib Spleen Response Rates in Clinical Trials

Trial (Phase)	Patient Population	Intervention	Primary Efficacy Endpoint (SVR35)	Key Symptom Response (TSS50)
JAKARTA (Phase 3) [1] [2]	JAK-inhibitor-naïve, Intermediate-2/High-risk MF	Fedratinib 400 mg/day (n=96) vs. Placebo	36% at Week 24 [1] [2]	36% at Week 24 [1] [2]
JAKARTA2 (Phase 2) [3]	Ruxolitinib-resistant or intolerant, Intermediate-2/High-risk MF	Fedratinib 400 mg/day	31% (ITT) at End of Cycle 6 [3]	27% (ITT) at End of Cycle 6 [3]

**SVR35:**  $\geq 35\%$  reduction in spleen volume from baseline (measured by MRI/CT); **TSS50:**  $\geq 50\%$  reduction in Total Symptom Score; **ITT:** Intention-to-Treat population.

## Experimental Protocol Details

For the data presented above, here are the methodologies used in the key trials.

- **JAKARTA Trial (NCT01437787) Design [1] [2]:**

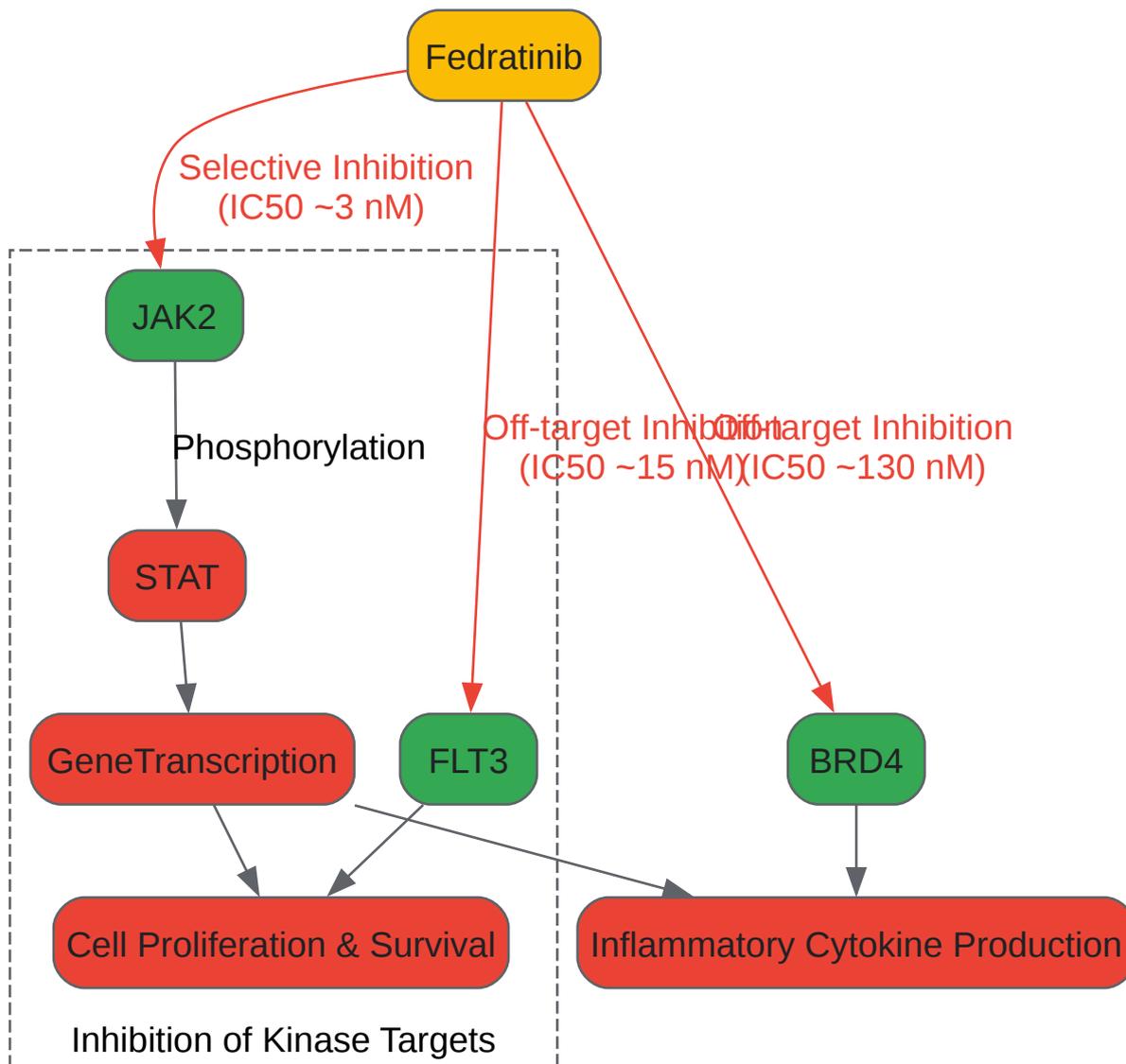
- **Population:** Adults with primary or secondary (post-PV/ post-ET) myelofibrosis, classified as Intermediate-2 or High-risk per the IWG-MRT criteria, with palpable splenomegaly ( $\geq 5$  cm below the left costal margin) and a platelet count  $\geq 50 \times 10^9/L$ .
- **Intervention:** Patients were randomized in a 1:1:1 ratio to receive once-daily oral **fedratinib** (400 mg or 500 mg) or placebo.
- **Endpoint Measurement:**
  - **Spleen Volume:** Measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and Week 24. A responder achieved a  $\geq 35\%$  reduction in volume (SVR35) at Week 24, confirmed 4 weeks later.
  - **Symptoms:** Assessed using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) TSS. A responder achieved a  $\geq 50\%$  reduction in total score (TSS50) at Week 24.

- **JAKARTA2 Trial (NCT01523171) Design [3]:**

- **Population:** Adults with intermediate- or high-risk primary or secondary MF who were resistant or intolerant to prior ruxolitinib therapy (investigator-assessed), with splenomegaly and platelet counts  $\geq 50 \times 10^9/L$ .
- **Intervention:** Single-arm study where patients received **fedratinib** 400 mg once daily in 28-day cycles.
- **Endpoint Measurement:**
  - **Spleen Volume:** Measured by MRI/CT at baseline and the End of Cycle 6 (EOC6). The primary endpoint was the proportion of patients achieving SVR35 at EOC6.
  - **This updated analysis** employed an **ITT principle with no imputation for missing data**, differing from the initial analysis that used last-observation-carried-forward (LOCF) in a per-protocol population [3].

## Fedratinib's Mechanism of Action

**Fedratinib** is an oral kinase inhibitor designed for selectivity against Janus kinase 2 (JAK2). Its activity is not limited to JAK2, contributing to its unique clinical profile [1] [4].



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## Key Comparative and Safety Considerations

- **Place in Therapy:** **Fedratinib** is approved for intermediate-2 or high-risk myelofibrosis. It is often used as a second-line option after ruxolitinib failure (intolerance or resistance) but has substantial evidence supporting its use as an effective first-line therapy [1] [4].
- **Safety Profile:** The most common adverse events are grade 1/2 gastrointestinal effects (nausea, diarrhea, vomiting), which are often manageable and tend to decrease over time [1] [4]. **Fedratinib** carries a **Black Box Warning** for the risk of Wernicke's Encephalopathy, a serious neurological condition; monitoring thiamine levels before and during treatment is critical [1] [4].

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## References

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